Indisetron hydrochloride
Description
Properties
IUPAC Name |
N-[(1R,5S)-3,9-dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-yl]-1H-indazole-3-carboxamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O.2ClH/c1-21-9-12-7-11(8-13(10-21)22(12)2)18-17(23)16-14-5-3-4-6-15(14)19-20-16;;/h3-6,11-13H,7-10H2,1-2H3,(H,18,23)(H,19,20);2*1H/t11?,12-,13+;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOYCUQMOCJHRJC-MLOZCBHJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2CC(CC(C1)N2C)NC(=O)C3=NNC4=CC=CC=C43.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@H]2CC(C[C@@H](C1)N2C)NC(=O)C3=NNC4=CC=CC=C43.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25Cl2N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
160472-97-9 | |
| Record name | Indisetron hydrochloride [JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0160472979 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Pharmacology and Receptor Interaction Studies of Indisetron Hydrochloride
Mechanism of Action and Serotonin (B10506) Receptor Engagement
Indisetron (B127327) hydrochloride is recognized for its role as a selective serotonin 5-HT3 receptor antagonist. patsnap.com Its therapeutic effects are primarily rooted in its ability to block the action of serotonin, a key neurotransmitter involved in emesis. patsnap.com Beyond its well-established 5-HT3 antagonism, indisetron also exhibits antagonistic activity at the serotonin 5-HT4 receptor. ncats.iowikipedia.orgspringer.com
Characterization of Serotonin 5-HT3 Receptor Antagonism
The primary mechanism of indisetron is the blockade of 5-HT3 receptors located on vagal afferent nerves in the gastrointestinal tract and in the chemoreceptor trigger zone of the central nervous system. patsnap.comamegroups.orgvfu.cz By preventing serotonin from binding to these receptors, indisetron effectively mitigates the signaling cascade that leads to nausea and vomiting. patsnap.com
Radioligand binding assays are crucial for characterizing the affinity and selectivity of a compound for its target receptor. In studies using [3H]GR65630, a radiolabeled 5-HT3 antagonist, indisetron has demonstrated a high affinity for the 5-HT3 receptor. researchgate.net
Research indicates that indisetron inhibits the binding of [3H]GR65630 to the rat cerebral cortex membrane with a Ki value of 1.82 nmol/L. researchgate.net This affinity is comparable to that of other established 5-HT3 antagonists like granisetron (B54018), ondansetron (B39145), and azasetron. researchgate.net The selectivity of indisetron for the 5-HT3 receptor is a key feature, as it shows minimal interaction with other serotonin receptor subtypes, such as 5-HT1 and 5-HT2, as well as dopamine (B1211576) and adrenergic receptors. researchgate.net This high selectivity is believed to contribute to a more favorable side-effect profile. patsnap.com
Table 1: Indisetron [3H]GR65630 Binding Assay Data
| Parameter | Value | Reference |
|---|---|---|
| Ki value (nmol/L) | 1.82 | researchgate.net |
Receptor occupancy theory helps to elucidate the relationship between drug concentration at the receptor site and the resulting pharmacological effect. For 5-HT3 receptor antagonists, the degree of receptor occupancy is correlated with their antiemetic efficacy. researchgate.netpharmgkb.org Studies analyzing interindividual differences in the effects of various 5-HT3 antagonists, including indisetron, have shown that variations in receptor occupancy can explain differences in clinical outcomes. researchgate.netnih.gov
The occupancy of the 5-HT3 receptor by an antagonist is a critical factor in preventing the binding of serotonin and thereby inhibiting the emetic reflex. researchgate.netpharmgkb.org Research has demonstrated that there can be significant interindividual differences in the receptor occupancies of different 5-HT3 antagonists, which can range from 0.6% to 64.0% after oral administration. researchgate.netnih.gov These variations in receptor occupancy are thought to contribute to the observed differences in the complete inhibition of vomiting among patients. researchgate.netnih.gov
Identification and Analysis of Serotonin 5-HT4 Receptor Antagonism
The antagonism of 5-HT4 receptors may play a role in modulating gastrointestinal motility. nih.govfrontiersin.org While the precise clinical implications of this dual activity are still being explored, it is hypothesized to offer potential benefits in managing complex gastrointestinal symptoms. nih.gov Functional assays are employed to understand the impact of this 5-HT4 receptor interaction. google.com
Comparative In Vitro Receptor Pharmacology of Indisetron Hydrochloride with Other 5-HT3 Antagonists
In vitro studies provide a platform for comparing the pharmacological profiles of different drugs. When compared to other 5-HT3 antagonists, indisetron demonstrates a potent inhibitory effect.
In a functional assay measuring the contraction of the guinea-pig colon induced by 2-Me-5-HT (a 5-HT3 agonist), indisetron showed an IC50 of 2.3 x 10^-8 mol/L. researchgate.net This indicates that its activity is approximately 4, 16, and 52 times more potent than that of granisetron, ondansetron, and azasetron, respectively, in this specific assay. researchgate.net
While all first-generation 5-HT3 antagonists share the same primary mechanism of action, they exhibit differences in their chemical structures, binding affinities, and selectivity profiles. amegroups.orgamegroups.cn For instance, ondansetron has been shown to have a weak affinity for other receptors, including 5-HT1B, 5-HT1C, α1-adrenergic, and µ-opioid receptors, whereas granisetron is highly specific for 5-HT3 receptors. amegroups.orgvfu.czdovepress.com The clinical significance of these minor differences in receptor binding is not fully established. amegroups.org
Table 2: Comparative Potency of 5-HT3 Antagonists
| Compound | IC50 (mol/L) for inhibition of 2-Me-5-HT induced contraction | Relative Potency (vs. Azasetron) | Reference |
|---|---|---|---|
| Indisetron | 2.3 x 10-8 | 52x | researchgate.net |
| Granisetron | ~9.2 x 10-8 | 13x | researchgate.net |
| Ondansetron | ~3.7 x 10-7 | 3.25x | researchgate.net |
| Azasetron | ~1.2 x 10-6 | 1x | researchgate.net |
Molecular Interactions and Binding Site Mapping on Serotonin Receptors
The 5-HT3 receptor is a ligand-gated ion channel composed of five subunits arranged around a central pore. nih.govmdpi.com The binding site for agonists and antagonists is located at the interface of two adjacent subunits, formed by loops from both the principal and complementary subunits. nih.gov
While high-resolution structures of the 5-HT3 receptor with bound antagonists like indisetron are not yet fully elucidated, studies using photo-crosslinking antagonists based on the structure of granisetron have provided insights into the binding pocket. unibe.chnih.gov These studies have identified specific amino acid residues, such as Met-228 in binding loop C, as key interaction sites. unibe.ch The binding of antagonists like ondansetron is thought to be mediated by interactions such as cation-π stacking with aromatic residues within the binding site. pharmgkb.org Cryo-electron microscopy studies with other setrons like alosetron, ondansetron, and palonosetron (B1662849) have revealed that each drug induces distinct conformational changes in the receptor, leading to its inhibition. elifesciences.org These structural insights are crucial for understanding the precise mechanism of action and for the future design of novel therapeutic agents. elifesciences.org
Preclinical Pharmacodynamics and Efficacy Studies of Indisetron Hydrochloride
Evaluation of Antiemetic Activity in Animal Models of Chemotherapy-Induced Emesis
The efficacy of indisetron (B127327) in mitigating chemotherapy-induced emesis (CIE) has been demonstrated in several animal models. researchgate.net These models are essential for understanding the drug's potential therapeutic value before human clinical trials.
Cisplatin (B142131) is a highly emetogenic chemotherapeutic agent, and models of cisplatin-induced emesis are standard for evaluating antiemetic drugs. ijpp.com Studies have shown that indisetron is effective in inhibiting acute emesis induced by cisplatin in dogs, ferrets, and Suncus murinus (house musk shrew). researchgate.net
In ferrets, a low dose of cisplatin has been shown to induce both acute (0-24 hours) and delayed (24-72 hours) emesis. researchgate.net Indisetron administered subcutaneously demonstrated efficacy in suppressing both phases of emesis in this model. researchgate.net The ferret model is considered highly predictive of antiemetic efficacy in humans. researchgate.net
A summary of indisetron's efficacy in cisplatin-induced emesis models is presented below:
Efficacy of Indisetron in Cisplatin-Induced Emesis Models| Animal Model | Cisplatin Dose | Indisetron Efficacy | Citation |
|---|---|---|---|
| Dog | 3 mg/kg | Inhibited acute emesis | researchgate.net |
| Ferret | 10 mg/kg | Inhibited acute emesis | researchgate.net |
| Ferret | 5 mg/kg | Suppressed acute and delayed emesis | researchgate.net |
| Suncus murinus | 50 mg/kg | Inhibited acute emesis | researchgate.net |
Cyclophosphamide (B585) is another chemotherapeutic agent that can induce emesis. nih.gov In ferret models, cyclophosphamide has been shown to cause acute emesis. researchgate.net Preclinical studies have demonstrated that orally administered indisetron effectively inhibits cyclophosphamide-induced emesis in ferrets. researchgate.net
Comparative Preclinical Efficacy Studies with Existing Antiemetics (e.g., Granisetron (B54018), Ondansetron)
Comparative studies are vital to understanding the relative efficacy of a new drug. Indisetron has been compared to other established 5-HT3 receptor antagonists like granisetron and ondansetron (B39145) in preclinical models.
In studies using dog and suncus models of cisplatin-induced emesis, the efficacy of indisetron was compared to granisetron. researchgate.net While indisetron was effective in both species, granisetron showed varied efficacy, being effective in dogs but requiring a higher dose in the suncus. researchgate.net
A comparison with ondansetron in the ferret model of low-dose cisplatin-induced emesis revealed that while both drugs suppressed the acute phase, only indisetron was effective against the delayed phase of emesis. researchgate.net Furthermore, preclinical investigations have suggested that indisetron's 5-HT3 antagonistic activity is significantly more potent than that of granisetron or ondansetron. nih.gov
Comparative Efficacy of Indisetron and Other Antiemetics
| Animal Model | Emetic Agent | Indisetron | Granisetron | Ondansetron | Citation |
|---|---|---|---|---|---|
| Dog | Cisplatin | Effective | Effective | Not specified | researchgate.net |
| Suncus murinus | Cisplatin | Effective | Effective (at higher dose) | Not specified | researchgate.net |
| Ferret | Low-dose Cisplatin | Suppressed acute & delayed emesis | Not specified | Suppressed acute emesis only | researchgate.net |
Investigation of Peripheral and Central Mechanisms of Action in Animal Models
The primary mechanism of action for indisetron is the selective antagonism of 5-HT3 receptors. patsnap.com These receptors are located both peripherally on vagal afferent nerves in the gastrointestinal tract and centrally in the brain's chemoreceptor trigger zone. patsnap.com Chemotherapy can cause the release of serotonin (B10506) from enterochromaffin cells in the small intestine, which then activates these 5-HT3 receptors, initiating the vomiting reflex. patsnap.com By blocking these receptors, indisetron prevents the transmission of emetic signals to the central nervous system. patsnap.com
Preclinical studies have confirmed this mechanism. Indisetron has shown a high affinity for the 5-HT3 receptor, comparable to other setrons like granisetron and ondansetron. researchgate.net In guinea pig models, indisetron was shown to inhibit the colon contraction induced by a 5-HT agonist. researchgate.net
Structure Activity Relationship Sar and Rational Drug Design Approaches for Indisetron Hydrochloride
Elucidation of Key Structural Determinants for 5-HT3/5-HT4 Receptor Antagonism
The interaction of Indisetron (B127327) and similar antagonists with the 5-HT3 receptor is defined by a well-established pharmacophore model. This model identifies three essential components required for effective binding: an aromatic or heteroaromatic ring system, a central carbonyl-containing linker that is coplanar to the aromatic ring, and a basic nitrogen center. wikipedia.orgacs.org In Indisetron, these key features are embodied by the 1H-indazole-3-carboxamide structure linked to a basic N-(3,9-dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-yl) moiety. wikipedia.orgnih.gov
The Aromatic Head: The indazole ring of Indisetron serves as the crucial aromatic component. Studies comparing different heterocyclic systems have shown that the choice of this "head" group significantly influences receptor affinity and selectivity. For instance, in a series of related compounds, indazole and benzimidazolone derivatives demonstrated greater affinity for the 5-HT4 receptor than their indole-based counterparts. capes.gov.br This suggests the specific electronic and steric properties of the indazole system are key to Indisetron's dual 5-HT3/5-HT4 antagonism.
The Carbonyl Linker: A carboxamide group (-C(=O)NH-) connects the indazole head to the basic amine tail. This linker is a common feature among many potent 5-HT3 antagonists and is critical for maintaining the correct orientation and distance between the aromatic ring and the basic center. wikipedia.org
The Basic Amine Tail: The protonatable nitrogen within the dimethyl-diazabicyclo[3.3.1]nonane system provides the necessary basic center. wikipedia.orgwikipedia.org This bicyclic structure conformationally restricts the side chain, a strategy that has proven effective in increasing potency. The development of Granisetron (B54018), a related indazole-based 5-HT3 antagonist, evolved from the less potent drug metoclopramide (B1676508) by conformationally restricting the side chain into an azabicyclic system, which significantly enhanced 5-HT3 receptor antagonism while eliminating dopamine (B1211576) receptor activity. nih.gov
The dual antagonism of Indisetron is particularly noteworthy. While potent 5-HT3 receptor blockade is the primary mechanism for its antiemetic effects, the additional 5-HT4 receptor antagonism may offer further therapeutic benefits. amegroups.org Research suggests that for emesis induced by high-dose chemotherapy, the involvement of both 5-HT3 and 5-HT4 receptors is possible, and a dual antagonist may be more effective than a selective 5-HT3 antagonist alone. nih.gov
Computational Chemistry and In Silico Modeling in Indisetron Hydrochloride Analogs
While specific computational studies on Indisetron analogs are not widely published, the broader field of 5-HT3 receptor antagonist design heavily relies on in silico methods. nih.gov Techniques like homology modeling, molecular docking, and molecular dynamics simulations are instrumental in understanding how these drugs interact with their receptor targets at an atomic level. nih.govresearchgate.net
Homology models of the 5-HT3 receptor binding site have been constructed to rationalize the observed structure-activity relationships of various antagonists, including those with structures similar to Indisetron. wikipedia.org These models allow researchers to perform virtual docking experiments, predicting how potential drug candidates will bind within the receptor's pocket. For example, docking studies with a range of 'setron' drugs have helped to confirm the key interactions predicted by the pharmacophore model, such as the role of specific amino acid residues in the receptor (e.g., W195 and D204) that are critical for ligand binding. wikipedia.orgresearchgate.net
Furthermore, in silico approaches are used to build and validate pharmacophore models based on known active compounds. acs.org These models serve as 3D electronic and steric templates that can be used to screen large virtual libraries of compounds to identify new chemical scaffolds with the potential for high-affinity binding. This process, known as virtual screening, significantly accelerates the discovery of novel drug candidates by prioritizing which molecules to synthesize and test in the laboratory. nih.gov Although detailed reports on Indisetron analogs are scarce, it is a standard industry practice that the design of such compounds would involve these computational tools to optimize receptor fit and predict pharmacokinetic properties.
Impact of Chemical Modifications on Receptor Affinity, Selectivity, and Functional Activity
Studies on series of indazole carboxamides have revealed key structure-activity relationships (SAR):
Modification of the Basic Tail: Replacing a rigid bicyclic amine system (like a tropane (B1204802) ring) with more flexible monocyclic (piperidine) or acyclic aminoalkylene chains has been shown to increase selectivity for the 5-HT4 receptor over the 5-HT3 and other receptors. capes.gov.br This highlights a strategy for tuning the selectivity profile of these dual-acting ligands.
Alkylation of the Aromatic Head: The addition of an alkyl group at the N-1 position of the indazole or benzimidazolone ring can further enhance 5-HT4 receptor antagonist affinity. capes.gov.br
Substitution on the Aromatic Ring: The position of substituents on the aromatic core is crucial. In a series of quinoline-based antagonists, moving an aniline (B41778) functional group from the 6-position to the 5- or 8-position resulted in a drastic (~1000-fold) decrease in 5-HT3 receptor affinity, demonstrating the high degree of structural and electronic precision required for optimal receptor interaction. acs.org
The functional consequences of these structural changes are significant. Indisetron demonstrates a high affinity for the 5-HT3 receptor, with a reported Ki value of 1.82 nmol/L, and an affinity for the 5-HT4 receptor that is approximately 100 times weaker. In functional assays, its 5-HT3 antagonistic activity was found to be more than 20 times more potent than that of either granisetron or ondansetron (B39145) in a preclinical model of 2-methyl-5-HT-induced bradycardia.
These findings underscore the rational drug design process, where systematic chemical modifications, guided by SAR and computational insights, lead to the development of optimized therapeutic agents like this compound.
Table of Compound-Receptor Interactions
| Compound/Analog Class | Structural Modification | Impact on Receptor Binding/Activity | Source |
| Indazole Carboxamides | N-1 alkylation of the indazole ring | Increased 5-HT4 receptor antagonist affinity | capes.gov.br |
| Indazole Carboxamides | Replacement of bicyclic amine with flexible acyclic/monocyclic amine | Increased selectivity for 5-HT4 receptor | capes.gov.br |
| Quinoline Analogs | Moving aniline substituent from 6- to 5- or 8-position | ~1000-fold decrease in 5-HT3 affinity | acs.org |
| Metoclopramide to Granisetron | Altering aromatic nucleus to indazole; conformational restriction of side chain | Increased 5-HT3 potency; eliminated dopamine antagonism | nih.gov |
| Indisetron | Indazole-3-carboxamide with dimethyl-diazabicyclo[3.3.1]nonane tail | High affinity for 5-HT3 (Ki = 1.82 nM); ~100x weaker for 5-HT4 |
Preclinical Pharmacokinetic Research of Indisetron Hydrochloride
Absorption, Distribution, Metabolism, and Excretion (ADME) Characterization in Animal Models
Preclinical ADME studies are fundamental in drug development, providing critical information on a compound's interaction with a biological system. thermofisher.com For indisetron (B127327) hydrochloride, these studies have been conducted in several animal species to characterize its pharmacokinetic properties. nih.govresearchgate.net The inhibitory action of indisetron against chemotherapy-induced emesis has been demonstrated in dogs, ferrets, and suncus. researchgate.net Ferrets are often considered a gold standard model for emesis research. ndineuroscience.com
Metabolic Pathways and Enzyme Systems Involved (e.g., CYP1A1, CYP2C9, CYP2D6, CYP3A4)
The metabolism of indisetron hydrochloride primarily occurs in the liver. researchgate.net The key enzyme systems involved in its biotransformation are the cytochrome P450 (CYP) enzymes. researchgate.netresearchgate.net Specifically, research has identified CYP1A1, CYP2C9, CYP2D6, and CYP3A4 as the main isoforms responsible for the metabolism of indisetron. researchgate.net This is similar to other 5-HT3 antagonists like ondansetron (B39145), which is also metabolized by multiple CYP isoforms including CYP1A1/2, CYP3A4, and CYP2D6. researchgate.net
The involvement of multiple CYP enzymes in the metabolism of indisetron suggests a low likelihood of significant drug-drug interactions at clinically relevant concentrations. researchgate.net The effective plasma concentrations of indisetron are generally lower than those required to inhibit these metabolic enzymes. researchgate.net
Table 1: Cytochrome P450 Enzymes Involved in the Metabolism of this compound and Other 5-HT3 Antagonists
| Drug | CYP Enzymes Involved in Metabolism |
| Indisetron | CYP1A1, CYP2C9, CYP2D6, CYP3A4 researchgate.net |
| Ondansetron | CYP1A1, CYP1A2, CYP2D6, CYP3A4 researchgate.net |
| Ramosetron | CYP1A1, CYP1A2, CYP2D6 researchgate.net |
| Palonosetron (B1662849) | CYP1A2, CYP2D6, CYP3A researchgate.net |
| Granisetron (B54018) | CYP1A1, CYP3A4 researchgate.net |
| Dolasetron (B1670872) | CYP2D6, CYP3A researchgate.net |
| Tropisetron (B1223216) | CYP2D6, CYP3A researchgate.net |
In Vitro Metabolic Stability and Metabolite Identification
In vitro metabolic stability assays are crucial in early drug discovery to predict a compound's in vivo behavior. researchgate.netsrce.hrnuvisan.com These studies typically use liver microsomes or hepatocytes from various species to determine the rate of metabolism and identify the resulting metabolites. researchgate.netmdpi.com While specific data on the in vitro metabolic stability and comprehensive metabolite identification for this compound is not extensively detailed in the provided search results, the general process involves incubating the drug with these liver preparations and analyzing the samples using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.netnuvisan.commdpi.com This process helps in determining the intrinsic clearance and half-life of the compound. srce.hrmdpi.com
Bioavailability Assessment in Preclinical Species
Bioavailability studies are essential to determine the fraction of an administered drug that reaches the systemic circulation. thermofisher.comresearchgate.net Preclinical bioavailability of indisetron has been assessed in various animal models. nih.govresearchgate.net For instance, oral administration of indisetron at a dose of 1 mg/kg was shown to inhibit cyclophosphamide-induced emesis in ferrets, indicating systemic absorption. researchgate.net While specific bioavailability percentages for indisetron in different preclinical species were not found in the search results, the effectiveness in animal models after oral administration suggests adequate absorption. For comparison, the oral bioavailability of another 5-HT3 antagonist, ondansetron, is approximately 60% in humans due to first-pass metabolism. researchgate.net The bioavailability of new drug candidates is often evaluated in species like rats and dogs to inform clinical formulation development. nih.gov
Interspecies Pharmacokinetic Scaling and Prediction
Interspecies pharmacokinetic scaling is a method used to predict the pharmacokinetic parameters of a drug in humans based on data from preclinical animal studies. nih.govnih.govuvm.edu This is often done using allometric scaling, which relates physiological and pharmacokinetic parameters to body weight across different species. nih.govplos.org The goal is to reliably predict human pharmacokinetics to guide the selection of the first-in-human dose. nih.gov
While specific interspecies scaling studies for this compound were not identified in the provided search results, the general principle involves analyzing pharmacokinetic data from multiple animal species (e.g., mice, rats, dogs) to establish a relationship between parameters like clearance and volume of distribution with body weight. plos.org This allows for the extrapolation of these parameters to humans. nih.govplos.org The reliability of these predictions can be influenced by factors such as the primary route of drug elimination. plos.org
Chemical Synthesis and Process Development for Indisetron Hydrochloride
Synthetic Routes and Methodological Development
The synthesis of Indisetron (B127327) hydrochloride involves the construction of two key structural motifs: the rigid 3,9-diazabicyclo[3.3.1]nonane core and the 1H-indazole-3-carboxamide group, which are ultimately joined via an amide linkage. The development of a synthetic route requires a strategic sequence of reactions to assemble these components efficiently.
A documented pathway for the synthesis of the core bicyclic amine structure and its subsequent elaboration to Indisetron is outlined below:
Formation of the Acyclic Precursor: The synthesis begins with the condensation of bromoacetaldehyde (B98955) dimethyl acetal (B89532) and methylamine (B109427). This reaction, typically conducted in the presence of a base like potassium hydroxide (B78521) (KOH) in a high-boiling solvent such as ethylene (B1197577) glycol, yields bis(2,2-dimethoxyethyl)methylamine.
Cyclization to Form the Bicyclic Ketone: The resulting acyclic diamine precursor is then subjected to a cyclization reaction. This key step involves treatment with acetonedicarboxylic acid and an additional equivalent of methylamine to construct the 3,9-dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-one ring system. This reaction is a variation of the Robinson-Schöpf tropinone (B130398) synthesis.
Formation and Reduction of the Oxime: The ketone functional group in the bicyclic core is converted to an oxime using hydroxylamine. The subsequent reduction of this oxime is critical for introducing the amine functionality at the 7-position. This is typically achieved through catalytic hydrogenation, for instance, using hydrogen gas over a Raney Nickel (RaNi) catalyst in an alcoholic solvent like ethanol, to produce endo-3,9-dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-amine.
Amide Coupling: The final step is the coupling of the bicyclic amine with a derivative of 1H-indazole-3-carboxylic acid. The indazole moiety is first activated, for example, by converting it to 1H-indazole-3-carbonyl chloride. This activated species is then reacted with the endo-amine in the presence of a base and a catalyst, such as pyridine (B92270) and dimethylaminopyridine (DMAP), to form the final amide bond, yielding Indisetron.
Salt Formation: The free base of Indisetron is then converted to its hydrochloride salt to improve its stability and aqueous solubility for pharmaceutical applications.
Table 1: Overview of Synthetic Steps for Indisetron Hydrochloride
| Step | Reactants | Key Reagents/Conditions | Product |
| 1 | Bromoacetaldehyde dimethyl acetal, Methylamine | KOH, Ethylene glycol (reflux) | Bis(2,2-dimethoxyethyl)methylamine |
| 2 | Bis(2,2-dimethoxyethyl)methylamine, Acetonedicarboxylic acid, Methylamine | Cyclization | 3,9-Dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-one |
| 3 | 3,9-Dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-one, Hydroxylamine | Oximation | 3,9-Dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-one oxime |
| 4 | 3,9-Dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-one oxime | H₂, Raney Nickel, Ethanol | endo-3,9-Dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-amine |
| 5 | endo-3,9-Dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-amine, 1H-Indazole-3-carbonyl chloride | Pyridine, DMAP | Indisetron (free base) |
Optimization Strategies for Enhanced Synthesis Yield and Purity
Process optimization is a critical phase in pharmaceutical manufacturing, aimed at refining a synthetic route to make it more efficient, cost-effective, and environmentally benign. For a multi-step synthesis like that of this compound, optimization involves a systematic investigation of various reaction parameters to maximize product yield and ensure high purity, thereby minimizing the need for complex purification procedures. nih.gov
Key optimization strategies include:
Screening of Reaction Conditions: A thorough investigation of solvents, bases, catalysts, reaction times, and temperatures for each synthetic step is performed. nih.gov For instance, in the final amide coupling step, different coupling agents and bases can be screened to find a combination that provides a high yield of Indisetron with minimal side-product formation.
Impurity Profiling: The identification and characterization of impurities formed during the synthesis are crucial. Once the structures of by-products are known, reaction conditions can be modified to suppress their formation. For example, controlling the temperature during the cyclization step can prevent the formation of isomeric impurities.
Purification Method Development: The development of efficient purification methods is essential for achieving the high purity required for active pharmaceutical ingredients. Strategies include optimizing recrystallization conditions by screening various solvent systems to effectively remove impurities and isolate the desired polymorph of this compound. nih.gov The use of preparative chromatography may be explored at laboratory scale, but for industrial production, crystallization is often the preferred method due to scalability and cost-effectiveness.
Process Intensification: Modern approaches like continuous flow chemistry can be employed to improve reaction control, safety, and consistency. researchgate.net For example, the hydrogenation step could be performed in a flow reactor, allowing for better control over temperature, pressure, and catalyst contact time, potentially leading to higher selectivity and yield. researchgate.net
Table 2: Illustrative Parameters for Synthesis Optimization
| Parameter | Investigated Variables | Goal |
| Solvent | Polarity (e.g., Toluene, THF, DMF), aprotic vs. protic | Enhance reactant solubility, improve reaction rate, facilitate product isolation |
| Catalyst | Type (e.g., phase transfer, organometallic), loading | Increase reaction rate, improve stereoselectivity, reduce reaction time |
| Temperature | Range from sub-ambient to reflux | Control reaction kinetics, minimize decomposition and side-product formation |
| Stoichiometry | Molar ratios of reactants and reagents | Maximize conversion of the limiting reagent, minimize excess reagent cost |
| Purification | Recrystallization solvent, anti-solvent, cooling profile | Achieve >99.5% purity, control particle size and crystal form |
Advanced Synthetic Techniques and Methodologies for Related Compounds
The chemical scaffolds present in Indisetron—the azabicyclo[3.3.1]nonane core and the indazole-3-carboxamide unit—are common in various biologically active molecules. Continuous innovation in synthetic organic chemistry has led to the development of advanced methods for constructing these and related structures, particularly other 5-HT₃ receptor antagonists like Ondansetron (B39145) and Granisetron (B54018).
Synthesis of Azabicyclic Cores: The construction of bridged bicyclic systems like the azabicyclo[3.3.1]nonane core is a significant synthetic challenge. Advanced methodologies often focus on creating multiple bonds in a single operation. For example, tandem reactions such as the Michael/aldol cascade can be used to build the bicyclic ring system with high stereocontrol. rsc.org Multicomponent reactions, where three or more reactants are combined in a one-pot procedure, offer a highly efficient route to complex functionalized azabicycles. acs.org
Synthesis of Indazole Derivatives: The indazole ring is a privileged structure in medicinal chemistry. Modern methods for its synthesis aim to improve efficiency and substrate scope.
Diazotization-Cyclization: A highly efficient method for creating the indazole ring involves the diazotization of ortho-aminobenzacetamides, which then undergo spontaneous cyclization to form the 1H-indazole-3-carboxylic acid derivatives. sioc-journal.cn This approach is often characterized by mild reaction conditions and rapid rates. sioc-journal.cn
Palladium-Catalyzed Cyclization: Transition-metal catalysis provides powerful tools for ring construction. The Buchwald–Hartwig amination, an intramolecular palladium-catalyzed reaction, can be used to form the N-N bond of the indazole ring from a suitably functionalized precursor, offering a regioselective route to complex indazoles. unina.it
Analytical Methodologies for Indisetron Hydrochloride Quantification and Characterization
Chromatographic Techniques for Quantitative Analysis
Chromatographic methods are widely employed for the separation, identification, and quantification of Indisetron (B127327) hydrochloride due to their high resolution and sensitivity.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the analysis of Indisetron hydrochloride. Several reversed-phase HPLC (RP-HPLC) methods have been developed and validated for its estimation in bulk and pharmaceutical dosage forms. These methods are valued for their simplicity, accuracy, and precision. iajps.comactapharmsci.com
A common approach involves the use of a C18 column with a mobile phase typically consisting of a mixture of an organic solvent like methanol (B129727) or acetonitrile (B52724) and an aqueous buffer. iajps.comactapharmsci.com For instance, one method utilized a mobile phase of methanol, acetonitrile, and water in a 50:30:20 v/v/v ratio, achieving a retention time of 4.997 minutes for this compound. actapharmsci.com Another method employed a mobile phase of 10 mM ammonium (B1175870) acetate (B1210297) buffer (pH 3) and methanol (60:40 v/v), resulting in a retention time of 12.280 ± 0.034 minutes. iajps.com The detection wavelength is often set in the UV region, for example, at 250 nm. iajps.commedcraveonline.com
The development of these methods often includes forced degradation studies to ensure they are stability-indicating. iajps.comactapharmsci.com These studies involve subjecting the drug to stress conditions such as acid and alkali hydrolysis, oxidation, and thermal degradation to demonstrate that the method can effectively separate the drug from its degradation products. iajps.comactapharmsci.com
Interactive Table: HPLC Method Parameters for this compound Analysis
| Parameter | Method 1 actapharmsci.com | Method 2 iajps.com | Method 3 medcraveonline.com |
|---|---|---|---|
| Column | C18 (4.6 x 250 mm, 5 µm) | C18 (250 x 4.6 mm, 5 µm) | Kromasil 100-C8 (250mm×4.6mm, 5µm) |
| Mobile Phase | Methanol:Acetonitrile:Water (50:30:20 v/v/v) | 10 mM Ammonium Acetate Buffer (pH 3):Methanol (60:40 v/v) | Phosphate buffer:Methanol (50:50) |
| Flow Rate | Not Specified | 0.8 ml/min | 0.6 ml/min |
| Detection Wavelength | Not Specified | 250 nm | 250 nm |
| Retention Time | 4.997 min | 12.280 ± 0.034 min | 7.74 min |
| Linearity Range | 5-35 µg/mL | 5-30 µg/mL | Not Specified |
| Correlation Coefficient (R²) | 0.9941 | 0.996 | Not Specified |
| LOD | 0.2559 µg/mL | Not Specified | Not Specified |
| LOQ | 0.7755 µg/mL | Not Specified | Not Specified |
High-Performance Thin-Layer Chromatography (HPTLC) Applications
High-Performance Thin-Layer Chromatography (HPTLC) offers a simpler and faster alternative for the quantification of this compound. researchgate.netsemanticscholar.org This technique is particularly useful for routine analysis of bulk drugs and tablet dosage forms. researchgate.net
A validated HPTLC method for this compound involved using pre-coated silica (B1680970) gel 60 GF254 plates as the stationary phase and a mobile phase of methanol:triethylamine:glacial acetic acid (9.5:0.5:0.1, v/v/v). researchgate.net Densitometric analysis was carried out at 309 nm. researchgate.net This method demonstrated good linearity in the concentration range of 300-1100 ng/spot with a mean retardation factor (Rf) of 0.77 ± 0.01. researchgate.net The limits of detection (LOD) and quantification (LOQ) were found to be 54.60 and 165.46 ng/spot, respectively. researchgate.net HPTLC methods have also been developed for the simultaneous estimation of Indisetron in combination with other drugs like omeprazole (B731) and rabeprazole. semanticscholar.org
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Bioanalysis
For the determination of this compound in biological fluids such as plasma, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the method of choice due to its high sensitivity and selectivity. bioanalysis-zone.comnih.gov This technique is essential for pharmacokinetic and bioequivalence studies. nih.gov
LC-MS/MS methods have been developed and validated to quantify ondansetron (B39145) (a closely related compound) in human plasma, demonstrating linearity over specific concentration ranges. nih.gov For example, one study established a linear range of 0.20–120.0 ng/mL for ondansetron in human K2-EDTA plasma. nih.gov Another reported a linear range of 0.10–40 ng/mL. nih.gov These methods are crucial for assessing the drug's absorption, distribution, metabolism, and excretion (ADME) properties. The use of a tandem mass spectrometer allows for highly selective detection and quantification, minimizing interference from endogenous matrix components. lcms.cz
Spectrophotometric Methods for Compound Analysis
UV-Visible spectrophotometry provides a simple, cost-effective, and rapid method for the analysis of this compound in bulk and pharmaceutical formulations. jmpas.comijpsr.com These methods are based on the measurement of the absorbance of the drug solution in the ultraviolet region.
For instance, a spectrophotometric method for granisetron (B54018) hydrochloride, a similar 5-HT3 antagonist, was developed where the drug exhibited maximum absorbance (λmax) at 302 nm in methanol. jmpas.comresearchgate.net The method obeyed Beer's law in a specific concentration range, for example, 6 - 20 mcg/mL for granisetron. researchgate.net The results of these analyses are typically validated statistically and through recovery studies to ensure accuracy. ijpsr.comresearchgate.net Multivariate calibration techniques can also be employed to enhance the accuracy of spectrophotometric quantification. jmpas.com
Validation Parameters and Quality Control in Analytical Research
The validation of analytical methods is a critical requirement to ensure their reliability, accuracy, and precision for their intended purpose. pmda.go.jp Validation is performed according to guidelines established by regulatory bodies like the International Council for Harmonisation (ICH). actapharmsci.compmda.go.jp
Key validation parameters include:
Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components such as impurities, degradation products, and matrix components. pmda.go.jp
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. pmda.go.jp
Range: The interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. pmda.go.jp
Accuracy: The closeness of the test results obtained by the method to the true value. pmda.go.jp It is often determined by recovery studies. chula.ac.th
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD) and is assessed at different levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility. pmda.go.jpchula.ac.th
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. pmda.go.jp
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. pmda.go.jp
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. medcraveonline.com
These validation parameters ensure that the analytical methods used for this compound are suitable for quality control, stability studies, and bioanalytical research. iajps.comactapharmsci.com
Future Directions and Emerging Research Perspectives for Serotonin Receptor Modulators
Exploration of Novel 5-HT3/5-HT4 Receptor Ligands
While Indisetron (B127327) is principally recognized for its high-affinity antagonism at the 5-HT3 receptor, evidence suggests it also possesses activity as a 5-HT4 receptor antagonist. wikipedia.orgresearchgate.netasco.org This dual antagonism is a distinguishing feature compared to some other "setron" class drugs and is thought to contribute to its clinical efficacy. researchgate.netresearchgate.net The 5-HT4 receptor's role in gastrointestinal motility and emetic pathways presents a compelling rationale for developing new ligands that modulate both the 5-HT3 and 5-HT4 receptors. researchgate.net
Future research is directed at leveraging the indisetron chemical scaffold to design novel compounds. The goal is to create new chemical entities with optimized affinity and activity profiles at both receptors. The exploration of structure-activity relationships (SAR) of indisetron analogues could lead to the development of next-generation antiemetics with enhanced efficacy or a broader spectrum of activity, potentially addressing both nausea and other gastrointestinal disturbances simultaneously. Preclinical studies have already highlighted the potent 5-HT3 antagonistic activity of indisetron, showing it to be significantly more potent than first-generation agents like ondansetron (B39145) and granisetron (B54018) in animal models, which underscores the value of its core structure for future ligand design. nih.gov
Table 1: Comparative Antagonistic Activity of Indisetron
| Compound | Receptor Target(s) | Key Research Finding | Citation(s) |
|---|---|---|---|
| Indisetron | 5-HT3 and 5-HT4 | Exhibits dual antagonism. In preclinical studies, its 5-HT3 antagonistic activity was over 20 times more potent than granisetron or ondansetron. | nih.govwikipedia.orgresearchgate.net |
| Ondansetron | 5-HT3 | Primarily a selective 5-HT3 antagonist. | nih.govresearchgate.net |
| Granisetron | 5-HT3 | A selective 5-HT3 antagonist. | nih.govasco.org |
| Tropisetron (B1223216) | 5-HT3 and 5-HT4 | Shows antagonist effects on both 5-HT3 and, with lower affinity, 5-HT4 receptors. | researchgate.net |
Development of Multi-Target Directed Ligands (MTDLs) in Antiemetic Research
The concept of Multi-Target Directed Ligands (MTDLs) represents a strategic shift from the "one-molecule, one-target" paradigm to a polypharmacological approach where a single compound engages multiple targets. nih.govmdpi.com This is particularly relevant for complex conditions like CINV, which involves multiple physiological pathways. The MTDL approach can offer improved therapeutic efficacy and reduce the risks of drug-drug interactions associated with combination therapies. mdpi.commdpi.com
The dual 5-HT3/5-HT4 receptor antagonism of indisetron serves as a foundational example of multi-target activity. researchgate.netresearchgate.net Future research aims to expand on this by using the indisetron molecular structure as a template to design novel MTDLs. These new agents could be engineered to interact not only with serotonin (B10506) receptors but also with other targets implicated in emesis, such as neurokinin-1 (NK1) or dopamine (B1211576) receptors. By incorporating different pharmacophores into a single molecular entity based on the indisetron scaffold, researchers hope to develop more potent and comprehensive antiemetic therapies. This strategy is seen as a promising way to overcome the limitations of current treatments and address the multifactorial nature of nausea and vomiting. nih.gov
Application of Advanced In Vitro and Ex Vivo Models in Preclinical Research
The translation of preclinical findings to clinical success is a major challenge in drug development. Advanced in vitro and ex vivo models, such as 2D and 3D cell cultures and organoids, are becoming essential tools for creating more physiologically relevant testing environments. biocompare.comnih.govnih.gov These models can more accurately replicate the complex cellular interactions and microenvironments of human tissues compared to traditional monolayer cell cultures. frontiersin.orgijbs.com
For a compound like indisetron, these advanced models offer significant benefits. For example, patient-derived organoids from gastrointestinal tissue could be used to study indisetron's efficacy in a personalized context, evaluating its ability to block serotonin-induced signaling in a system that mimics the patient's own biology. biocompare.com Preclinical evaluation of indisetron has involved various animal models and isolated tissue preparations to establish its antiemetic effects and receptor interactions. nih.govresearchgate.net Future studies utilizing 3D cell cultures or "gut-on-a-chip" microfluidic devices could provide deeper insights into its mechanism of action on intestinal cells and vagal nerve endings. nih.gov These models allow for the investigation of drug transport, metabolism, and cellular responses in a highly controlled yet biologically complex setting, potentially reducing the reliance on animal models and improving the predictive power of preclinical research. nih.govsemanticscholar.org
Collaborative Research Models in Academic Drug Discovery
The development of indisetron hydrochloride was spearheaded in Japan by pharmaceutical research institutions, culminating in its approval and clinical use. nih.govwikipedia.org The discovery of new medicines often benefits from the synergy between industrial research and development and academic innovation. ebin.pub While specific academic collaborations behind indisetron's initial discovery are not extensively detailed in publicly available literature, its development is part of a broader history of serotonin receptor antagonist research that has involved contributions from both sectors.
Future progress in refining and expanding the therapeutic applications of indisetron and its analogues will likely rely on collaborative models. These partnerships can bridge the gap between basic scientific discoveries in academic labs and the structured development and clinical trial expertise of the pharmaceutical industry. Such collaborations are crucial for tackling complex challenges, from designing novel MTDLs to validating new therapeutic targets. The continued investigation into indisetron's full potential, including its use in different patient populations or in combination with other therapies, underscores a commitment to improving supportive care that is often driven by joint academic and industry efforts. patsnap.com
Q & A
Q. What are the standard protocols for synthesizing and validating Indisetron hydrochloride in preclinical studies?
this compound (CAS 160472-97-9) is synthesized as a dihydrochloride salt of the free base (CAS 141549-75-9). Key steps include:
- Synthesis : Formation of the indazole-carboxamide core followed by dihydrochloride salt precipitation. Purity validation requires HPLC (≥98% purity) and mass spectrometry (C₁₇H₂₃N₅O·2HCl, MW 386.3) .
- Characterization : Use ¹H/¹³C NMR to confirm structural integrity and Karl Fischer titration for water content analysis (≤1.0% w/w) .
Q. What in vitro models are recommended to assess Indisetron’s dual 5-HT₃/5-HT₄ receptor antagonism?
- Receptor Binding Assays : Radioligand displacement studies using 5-HT₃ (e.g., [³H]-granisetron) and 5-HT₄ (e.g., [³H]-GR113808) receptors in transfected HEK-293 cells. Include controls with selective antagonists (e.g., ondansetron for 5-HT₃) .
- Functional Assays : Measure inhibition of serotonin-induced ileum contraction (5-HT₃) or cAMP accumulation in colonic epithelial cells (5-HT₄) .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- PPE : Gloves, lab coats, and eye protection.
- Training : Documented SOP training for spill management, waste disposal, and emergency procedures (e.g., eye/skin exposure) .
- Storage : Desiccated at -20°C; avoid freeze-thaw cycles for stock solutions .
Advanced Research Questions
Q. How can researchers address contradictions in clinical efficacy data across cancer types?
Example: In colorectal cancer, Indisetron’s 1-day vs. 3-day regimens showed comparable antiemetic efficacy (81.0% vs. 85.7% complete vomiting protection), but lung cancer studies reported lower nausea control (47.6%) .
- Methodological Solutions :
- Stratified Analysis : Compare pharmacokinetics (e.g., CYP2D6 polymorphism effects) across patient subgroups.
- Dose-Response Modeling : Optimize regimens using AUC/MIC ratios for chemotherapy emetogenicity .
Q. How to design experiments resolving Indisetron’s receptor selectivity discrepancies?
Q. What statistical methods are optimal for analyzing small-sample pilot trials (e.g., n=42)?
- Bayesian Adaptive Designs : Incorporate prior data (e.g., historical control rates) to improve power.
- Exact Tests : Fisher’s exact test for binary endpoints (e.g., rescue therapy rates: 57.1% vs. 66.7%) with 95% CI overlap analysis .
Q. How to validate stability of this compound in solution for long-term studies?
- Forced Degradation : Expose to heat (40°C), light (1.2 million lux-hours), and acidic/basic conditions. Monitor via UPLC-PDA for degradation products (e.g., indazole hydrolysis) .
- Storage : Aliquot in amber vials under nitrogen; stability ≤30 days at -80°C .
Data Contradiction Analysis Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
